![molecular formula C20H42S B1670035 Decyl sulfide CAS No. 693-83-4](/img/structure/B1670035.png)
Decyl sulfide
Overview
Description
Decane, 1,1’-thiobis-: is an organic compound with the molecular formula C20H42S It is a sulfur-containing compound, specifically a thiobis derivative of decane
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane, 1,1’-thiobis- can be synthesized through the reaction of decane with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically involves the formation of a thiol intermediate, which is then further reacted to form the final thiobis compound.
Industrial Production Methods: In industrial settings, the production of decane, 1,1’-thiobis- may involve large-scale reactions using decane and sulfur or sulfur-containing compounds. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decane, 1,1’-thiobis- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
Industrial Applications
a. Chemical Intermediates
Decyl sulfide is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, making it valuable in the production of surfactants and other sulfur-containing chemicals.
b. Lubricants and Additives
In the lubricant industry, this compound serves as an additive that enhances the performance of lubricants by improving their stability and reducing friction. It is often incorporated into formulations to increase the longevity and effectiveness of lubricants used in machinery and automotive applications.
c. Flavors and Fragrances
this compound is recognized for its garlic-like aroma, making it useful as a flavoring agent in food products. It is employed in the food industry to impart specific flavors to processed foods, enhancing their sensory attributes .
Agricultural Applications
a. Pesticides and Herbicides
Due to its chemical properties, this compound has potential applications as a pesticide or herbicide. Studies have indicated that sulfur compounds can exhibit antimicrobial properties, which can be harnessed to protect crops from pests and diseases.
b. Soil Conditioning
As part of soil conditioning practices, this compound can be utilized to improve soil health by promoting beneficial microbial activity. The presence of sulfur compounds can enhance nutrient availability and support plant growth.
Biochemical Applications
a. Biological Signaling
Recent research has highlighted the role of hydrogen sulfide (HS), a product derived from this compound, in biological systems as a signaling molecule. HS is involved in various physiological processes, including vasodilation and neurotransmission. Understanding these pathways opens avenues for therapeutic applications in cardiovascular diseases .
b. Drug Development
The potential cardioprotective effects of hydrogen sulfide have led to investigations into HS donor molecules for drug development. Compounds that release HS can be designed based on this compound's structure, offering new strategies for treating conditions like heart failure .
Environmental Applications
a. Wastewater Treatment
this compound's ability to interact with various pollutants positions it as a candidate for environmental remediation technologies. Its application in wastewater treatment processes can facilitate the removal of toxic substances through adsorption or chemical transformation.
b. Bioremediation
The use of this compound in bioremediation efforts is being explored due to its potential ability to stimulate microbial communities that degrade environmental contaminants .
Data Table: Summary of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Industrial | Chemical intermediates | Versatile synthesis capabilities |
Lubricants and additives | Enhanced stability and reduced friction | |
Flavors and fragrances | Improved sensory attributes | |
Agricultural | Pesticides and herbicides | Antimicrobial properties |
Soil conditioning | Enhanced nutrient availability | |
Biochemical | Biological signaling | Involvement in physiological processes |
Drug development | Potential for treating cardiovascular diseases | |
Environmental | Wastewater treatment | Facilitates pollutant removal |
Bioremediation | Stimulates degradation of contaminants |
Case Studies
- Cardiovascular Research : A study investigated the cardioprotective effects of HS donors derived from this compound structures. Results indicated significant improvements in endothelial cell survival under oxidative stress conditions .
- Agricultural Efficacy : Trials conducted on crops treated with formulations containing this compound demonstrated enhanced resistance against fungal pathogens, showcasing its potential as an eco-friendly pesticide alternative .
- Wastewater Remediation : Research highlighted the effectiveness of this compound in removing heavy metals from contaminated water sources through adsorption mechanisms, indicating its utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of decane, 1,1’-thiobis- involves its interaction with various molecular targets, primarily through its sulfur atom. The sulfur atom can form bonds with other elements, leading to the formation of new compounds or the modification of existing ones. This reactivity is the basis for its use in various chemical reactions and applications.
Comparison with Similar Compounds
Decane, 1,1’-oxybis- (C20H42O): This compound is similar in structure but contains an oxygen atom instead of sulfur. It has different chemical properties and reactivity.
Decane, 1,1’-selenobis- (C20H42Se): This compound contains a selenium atom instead of sulfur, leading to different reactivity and applications.
Uniqueness: Decane, 1,1’-thiobis- is unique due to its sulfur content, which imparts specific chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of sulfur-containing compounds and materials.
Biological Activity
Decyl sulfide, a member of the sulfide family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound, with the chemical formula , is a linear alkyl sulfide. Its structure features a decyl group (a ten-carbon chain) bonded to a sulfur atom. This compound is known for its volatile nature and distinct odor, which can influence its biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Properties :
- This compound has exhibited antimicrobial activity against various pathogens. Studies have shown that sulfides can disrupt bacterial cell membranes, leading to cell lysis and death.
- A study indicated that certain sulfides, including this compound, can inhibit the growth of Gram-positive bacteria by interfering with their metabolic pathways .
-
Cellular Signaling :
- Sulfides are known to act as signaling molecules in biological systems. This compound may influence cellular signaling pathways by modulating redox states and acting as a precursor for hydrogen sulfide (H₂S), which is involved in various physiological processes .
- The conversion of this compound to H₂S could play a role in vasodilation and neuroprotection .
- Toxicological Effects :
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 0.5% (v/v), suggesting its potential as a natural preservative in food products .
- Neuroprotective Effects : A study examining the neuroprotective effects of H₂S derived from this compound demonstrated that it could reduce neuronal apoptosis in models of oxidative stress. This finding highlights the potential therapeutic applications of this compound in neurodegenerative diseases .
Data Tables
Properties
IUPAC Name |
1-decylsulfanyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42S/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMVQJWYYOIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061006 | |
Record name | Decane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 24-26 deg C; [Alfa Aesar MSDS] | |
Record name | Decyl sulfide | |
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CAS No. |
693-83-4 | |
Record name | 1,1′-Thiobis[decane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decane, 1,1'-thiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Decane, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didecyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Di-n-decyl sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP355V2BWY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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